molecular formula C10H6BrNO3 B1373331 6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid CAS No. 1272756-55-4

6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid

Cat. No.: B1373331
CAS No.: 1272756-55-4
M. Wt: 268.06 g/mol
InChI Key: RZDAQYJACDJDSS-UHFFFAOYSA-N
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Description

6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 6th position, a carbonyl group at the 4th position, and a carboxylic acid group at the 8th position on the quinoline ring. The unique structure of this compound makes it a valuable subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with anthranilic acid derivatives.

    Cyclization: The cyclization of the intermediate compounds to form the quinoline ring is usually carried out under acidic or basic conditions, depending on the specific synthetic route.

    Carboxylation: The carboxylic acid group at the 8th position can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and cyclization reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 4-hydroxyquinoline derivatives.

    Substitution: Formation of 6-substituted quinoline derivatives.

Scientific Research Applications

6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit bacterial DNA gyrase and topoisomerase IV.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide
  • 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • 6-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Uniqueness

6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid is unique due to the presence of the bromine atom at the 6th position, which can influence its reactivity and biological activity

Properties

IUPAC Name

6-bromo-4-oxo-1H-quinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-5-3-6-8(13)1-2-12-9(6)7(4-5)10(14)15/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDAQYJACDJDSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=C(C=C2C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid
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Reactant of Route 4
6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid
Reactant of Route 5
6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid
Reactant of Route 6
6-Bromo-4-oxo-1,4-dihydroquinoline-8-carboxylic acid

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